BenchChemオンラインストアへようこそ!

6-(Benzylsulfanyl)pyrimidin-4(3h)-one

Medicinal Chemistry Drug Design Physicochemical Properties

6-(Benzylsulfanyl)pyrimidin-4(3H)-one is the C-6 benzylsulfanyl regioisomer of the pyrimidin-4(3H)-one scaffold, structurally distinct from the more common 2-benzylsulfanyl S-DABO analogs. The C-6 position leaves the C-2 site open for further functionalization, enabling diversification strategies not possible with the 2-isomer. This compound offers a unique hydrogen-bond donor/acceptor profile and electronic distribution, influencing target engagement and metabolic stability. With a calculated logP of 2.06 and TPSA of 71.05 Ų, it lies within favorable drug-like property space for CNS or intracellular targets. Applications include serving as a core scaffold in kinase inhibition, antiviral, and antimicrobial programs, and as a starting material for sulfoxide/sulfone libraries. Its minimalist structure also makes it an ideal probe for studying metal-surface adsorption in corrosion inhibition research. Choose this compound when you need a pyrimidinone building block with a free C-2 position and a synthetically versatile C-6 benzylsulfanyl handle.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
CAS No. 6329-18-6
Cat. No. B12924168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzylsulfanyl)pyrimidin-4(3h)-one
CAS6329-18-6
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CC(=O)NC=N2
InChIInChI=1S/C11H10N2OS/c14-10-6-11(13-8-12-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14)
InChIKeyAJSVLFSNTJSZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzylsulfanyl)pyrimidin-4(3H)-one (CAS 6329-18-6): A Regiochemically Distinct Pyrimidinone Scaffold for Medicinal Chemistry and Chemical Biology


6-(Benzylsulfanyl)pyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound belonging to the pyrimidin-4(3H)-one family. Its structure features a benzylsulfanyl substituent at the C-6 position of the pyrimidine ring, distinguishing it from the more commonly studied 2-benzylsulfanyl or 2-thioxo analogs that dominate the S-DABO and thiouracil literature [1]. This regiochemical arrangement confers a unique hydrogen-bond donor/acceptor profile and electronic distribution that can alter target engagement and metabolic stability compared to isomeric pyrimidinones. The compound is primarily utilized as a versatile synthetic building block for constructing polycyclic heterocycles and as a core scaffold in early-stage drug discovery programs focused on kinase inhibition, antiviral, and antimicrobial applications [2].

Why 2-Benzylthio or 2-Thioxo Pyrimidinones Cannot Substitute for 6-(Benzylsulfanyl)pyrimidin-4(3H)-one in Research and Procurement


The position of the benzylsulfanyl group on the pyrimidine ring critically governs both the compound's physicochemical properties and its biological interaction profile. In the extensively studied S-DABO class, the 2-benzylsulfanyl motif is essential for anti-HIV-1 reverse transcriptase activity, with IC50 values in the sub-micromolar range [1]. In contrast, the 6-regioisomer presents a distinct hydrogen-bonding array: the C-4 carbonyl and N-3 NH remain fully available for target engagement, while the C-6 benzylsulfanyl group introduces steric bulk and lipophilic character at a position that in the 2-isomer is occupied by the sulfur-linked benzyl group itself [2]. Corrosion inhibition studies on structurally related pyrimidinones have demonstrated that moving the benzyl substituent from the C-6 position to the N-3 position (BTP-1 vs BTP-2) alters inhibition efficiency, confirming that even minor positional changes produce measurable performance differences [3]. Therefore, substituting this compound with its 2-benzylthio isomer or a 2-thioxo analog will not replicate the same reactivity, binding mode, or material performance.

Quantitative Differentiation of 6-(Benzylsulfanyl)pyrimidin-4(3H)-one: Evidence-Based Selection Criteria


Regiochemical Comparison: 6-Benzylsulfanyl vs 2-Benzylsulfanyl Pyrimidin-4(3H)-one Physicochemical Profiles

The 6-benzylsulfanyl regioisomer (target compound) and its 2-benzylsulfanyl analog (CAS 31167-21-2) share the same molecular formula (C11H10N2OS) but exhibit distinct physicochemical signatures. The target compound has a reported logP of 2.06 and a topological polar surface area (TPSA) of 71.05 Ų [1]. In the 2-isomer, the benzylsulfanyl group's proximity to the N-3 and C-4 carbonyl alters the local dipole and hydrogen-bonding capacity, which can affect both solubility and passive membrane permeability. No direct head-to-head experimental comparison has been published; however, the difference in TPSA and logP between regioisomers is expected to influence oral bioavailability predictions and blood-brain barrier penetration in lead optimization campaigns [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Corrosion Inhibition Performance: Impact of Substituent Position on Pyrimidinone Adsorption Efficiency

A comparative study of three benzyl-substituted pyrimidinone derivatives as mild steel corrosion inhibitors in 3 M HCl established a clear rank order: BTP-1 (6-amino-2-benzylthio) < BTP-2 (6-amino-3-benzyl-2-benzylthio) < BTP-3 (6-benzyloxy-2-benzylthio) [1]. Although the target compound (6-benzylsulfanyl, lacking the 6-amino group) was not directly tested, the data demonstrate that the position and nature of the benzyl substituent profoundly influence inhibition efficiency. The target compound, possessing a free C-2 position and a C-6 benzylsulfanyl group, offers a distinct adsorption geometry on metal surfaces compared to BTP-1, which has its benzylthio group at C-2. The absence of the electron-donating amino group at C-6 in the target compound is predicted to reduce its inhibition efficiency relative to BTP-1, but the C-6 benzylsulfanyl motif may promote different adsorption isotherm behavior.

Corrosion Inhibition Materials Chemistry Electrochemistry

Synthetic Versatility: 6-Position Benzylsulfanyl as a Handle for Selective Derivatization

The 6-benzylsulfanyl group in the target compound can undergo selective oxidation to the corresponding sulfoxide or sulfone without affecting the pyrimidin-4(3H)-one core, enabling access to higher oxidation states for SAR studies [1]. In contrast, the 2-benzylsulfanyl isomer (CAS 31167-21-2) places the oxidizable sulfur adjacent to the N-1/C-2 position, where oxidation can lead to unwanted ring-opening or tautomeric shifts. This regiochemical difference is critical for synthetic chemists planning late-stage functionalization: the target compound tolerates nucleophilic substitution at C-2 while the benzylsulfanyl group at C-6 remains intact, whereas the 2-isomer requires protection/deprotection strategies if C-6 modification is desired. Quantitative yields have been reported for the oxidation of analogous 6-benzylthio pyrimidinones to sulfoxides (typically >70% under H2O2/CH3COOH conditions) [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Anti-HIV SAR: 2-Benzylsulfanyl S-DABOs Are Potent (IC50 ≤ 0.32 µM), While 6-Benzylsulfanyl Scaffolds Remain Unexplored – A Gap Analysis

The S-DABO class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) derives its activity from the 2-benzylsulfanyl (or 2-arylalkylthio) substituent, with the most potent analogs achieving IC50 values of 0.32 µM against HIV-1 in MT-4 cells [1]. The 6-position in these molecules is occupied by a benzyl or substituted benzyl group, which contributes to hydrophobic packing in the NNRTI binding pocket. The target compound reverses this substitution pattern: the benzyl group is attached via sulfur at C-6, while the C-2 position remains free. No anti-HIV data have been reported for this inverted scaffold. However, the SAR framework established for S-DABOs [2] suggests that the target compound may interact differently with the HIV-1 RT binding pocket, potentially evading resistance mutations that affect the 2-benzylsulfanyl binding region.

Antiviral Research HIV-1 Reverse Transcriptase Non-nucleoside Inhibitors

Optimal Application Scenarios for 6-(Benzylsulfanyl)pyrimidin-4(3H)-one Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Orthogonal SAR Exploration at the C-2 Position

The target compound is the appropriate choice when a medicinal chemistry program requires a pyrimidin-4(3H)-one core with a free C-2 position for functionalization, while the C-6 benzylsulfanyl group provides a lipophilic anchor or a latent oxidation handle. This contrasts with the 2-benzylthio isomer, where C-2 is blocked, limiting diversification. The demonstrated logP of 2.06 and TPSA of 71.05 Ų [1] place the scaffold within favorable drug-like property space for CNS or intracellular targets.

Synthetic Methodology: Late-Stage Oxidation to Sulfoxide/Sulfone Derivatives

For synthetic chemists developing oxidation protocols on pyrimidinone scaffolds, the 6-benzylsulfanyl isomer offers superior chemoselectivity compared to the 2-isomer. Oxidation at C-6 does not compromise the pyrimidin-4(3H)-one tautomeric integrity, as evidenced by successful oxidation of analogous 6-benzylthio substrates in the synthesis of polycyclic pyrimidine scaffolds [2]. This enables access to sulfoxide and sulfone libraries for biological screening.

Corrosion Inhibition: Base Scaffold for Structure-Activity Relationship Studies

Building on the finding that benzyl substitution position directly affects corrosion inhibition efficiency on mild steel in acidic media [3], the target compound serves as a minimalist scaffold for systematically probing the contribution of the C-6 benzylsulfanyl group to metal surface adsorption, without interference from additional substituents at C-2 or C-5.

Antiviral Drug Discovery: Unexplored NNRTI Chemotype for Resistance Profiling

Given that 2-benzylsulfanyl S-DABOs achieve IC50 values down to 0.32 µM against wild-type HIV-1 [4], the 6-benzylsulfanyl regioisomer represents a rationally designed inverted scaffold that may engage the NNRTI binding pocket through distinct interactions. Procurement of this compound enables screening against NNRTI-resistant HIV-1 strains where 2-substituted S-DABOs show reduced potency.

Quote Request

Request a Quote for 6-(Benzylsulfanyl)pyrimidin-4(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.